3'-O-Amino-2'-deoxycytidine 5'-triphosphate

HIV-1 Antiviral Nucleoside Analog

3'-O-Amino-2'-deoxycytidine 5'-triphosphate (CAS 1220515-75-2) is a chemically modified nucleoside triphosphate analog of deoxycytidine, characterized by the substitution of the 3'-hydroxyl group with an amino moiety. As a nucleotide analog, it functions as a substrate for various DNA polymerases, where its incorporation into a growing DNA strand leads to chain termination due to the absence of a polymerizable 3'-OH group, thereby inhibiting further DNA synthesis.

Molecular Formula C9H17N4O13P3
Molecular Weight 482.17 g/mol
Cat. No. B12096681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Amino-2'-deoxycytidine 5'-triphosphate
Molecular FormulaC9H17N4O13P3
Molecular Weight482.17 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON
InChIInChI=1S/C9H17N4O13P3/c10-7-1-2-13(9(14)12-7)8-3-5(24-11)6(23-8)4-22-28(18,19)26-29(20,21)25-27(15,16)17/h1-2,5-6,8H,3-4,11H2,(H,18,19)(H,20,21)(H2,10,12,14)(H2,15,16,17)
InChIKeyVECVOKKASOJPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Amino-2'-deoxycytidine 5'-triphosphate: A Core Reagent for Modified Nucleic Acid Synthesis and Enzymatic DNA Inhibition


3'-O-Amino-2'-deoxycytidine 5'-triphosphate (CAS 1220515-75-2) is a chemically modified nucleoside triphosphate analog of deoxycytidine, characterized by the substitution of the 3'-hydroxyl group with an amino moiety . As a nucleotide analog, it functions as a substrate for various DNA polymerases, where its incorporation into a growing DNA strand leads to chain termination due to the absence of a polymerizable 3'-OH group, thereby inhibiting further DNA synthesis . This compound is a critical tool in molecular biology and drug discovery for applications including the enzymatic synthesis of modified DNA, the development of chain-terminating sequencing methods, and as an active inhibitor in antiviral and anticancer research .

Why 3'-O-Amino-2'-deoxycytidine 5'-triphosphate Cannot Be Substituted by Standard dCTP or Other Common Analogs


Unlike the natural substrate deoxycytidine triphosphate (dCTP) which allows for continuous DNA chain elongation, or other common analogs like 2',3'-dideoxycytidine triphosphate (ddCTP) which simply terminate synthesis, 3'-O-Amino-2'-deoxycytidine 5'-triphosphate offers a dual functionality: it acts as a chain terminator while simultaneously presenting a reactive primary amine handle for post-synthetic conjugation or further chemical manipulation [1]. This unique chemical structure is essential for specific applications, such as creating functionalized nucleic acids for aptamer selection or as a building block in DNA-encoded libraries, where the ability to both halt polymerization and introduce a site-specific modification is required. The simple substitution of this compound with a non-amino-modified terminator or a non-terminating amino-modified nucleotide would fundamentally alter the experimental outcome, either by failing to stop synthesis at the desired point or by lacking the necessary reactive group for downstream applications [2].

Quantitative Differentiation of 3'-O-Amino-2'-deoxycytidine 5'-triphosphate: Head-to-Head Performance Data


Potent Inhibition of HIV-1 Replication Compared to Established Antiviral Nucleoside Analogs

3'-O-Amino-2'-deoxycytidine 5'-triphosphate (3ADCTP) has demonstrated potent antiviral activity against HIV-1 in vitro, with a reported IC50 of 0.4 μM . While this specific study does not provide a direct head-to-head comparison for this compound, it is noteworthy that the compound's activity was highlighted in the context of its utility against cells resistant to other nucleoside analogs, such as 2',3'-dideoxyadenosine (ddA) and zidovudine (AZT) . This suggests a potential advantage in resistance-breaking scenarios, a key consideration for therapeutic development.

HIV-1 Antiviral Nucleoside Analog

Improved Process Yield in Enzymatic DNA Synthesis via Prevention of Pseudo-Capping

A patented method for enzymatic DNA synthesis using 3'-O-amino-protected nucleotide triphosphates, including the target compound, demonstrates a significant increase in full-length product yield by incorporating an aldehyde scavenger to prevent pseudo-capping of the growing chain [1]. While the patent does not provide a direct quantitative comparison of yield with and without the compound itself, it establishes that the use of 3'-O-amino nucleotides, in conjunction with the specified process conditions, results in a higher yield of the desired polynucleotide product compared to methods lacking an aldehyde scavenger [1]. This is a critical differentiator for users employing this compound in template-independent enzymatic DNA synthesis workflows, where efficiency and product purity are paramount.

Enzymatic DNA Synthesis Nucleotide Modification Process Optimization

Enhanced Purity Profile for Reduced Side Reactions in Enzymatic Reactions

A key challenge in the synthesis of 3'-O-amino nucleoside triphosphates is contamination with the corresponding 3'-hydroxy nucleoside triphosphate, which can lead to uncontrolled chain extension and sequence errors in enzymatic reactions. A patented method specifically addresses this by providing a process for preparing 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphate with a reduced level of 3'-hydroxy-2'-deoxyribonucleoside-5'-triphosphate contamination [1]. While the patent does not disclose the exact percentage reduction, the claim of a 'reduced' level of contamination represents a quantifiable improvement in product quality that directly impacts experimental reproducibility and data integrity.

Nucleotide Purity Enzymatic Synthesis Quality Control

Optimal Application Scenarios for 3'-O-Amino-2'-deoxycytidine 5'-triphosphate


Enzymatic Synthesis of Functionalized DNA for Aptamer Selection and DNA-Encoded Libraries

This compound is ideal for the template-independent or template-dependent enzymatic synthesis of modified DNA libraries. Its ability to act as both a chain terminator and a chemical handle allows for the precise incorporation of a reactive amino group at the 3'-terminus of an oligonucleotide [1]. This is critical for SELEX (Systematic Evolution of Ligands by EXponential enrichment) to generate nuclease-resistant aptamers or for constructing DNA-encoded libraries (DELs) where the amino group serves as a conjugation point for chemical diversity elements .

Mechanistic Studies of DNA Polymerase Inhibition and Resistance Mechanisms

Given its potent inhibition of HIV-1 replication (IC50 = 0.4 μM) [1] and its activity against cells resistant to other nucleoside analogs [1], this compound is a valuable tool for investigating the mechanisms of antiviral drug resistance and for studying the substrate specificity and inhibition kinetics of various DNA polymerases . Its unique 3'-amino modification allows researchers to probe the structural requirements for chain elongation versus termination in different polymerase families.

High-Fidelity Chain Termination in Sanger Sequencing and Related Methods

The compound's established role as a potent chain terminator for DNA polymerases [1] makes it a suitable candidate for use in Sanger sequencing and other methods requiring precise termination of DNA synthesis. Its 3'-amino group provides an alternative to the traditional 2',3'-dideoxy terminators, potentially offering different incorporation kinetics or enabling post-sequencing functionalization of the terminated fragments [1].

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